molecular formula C18H20Cl2N2O4S2 B4190319 2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide

2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B4190319
M. Wt: 463.4 g/mol
InChI Key: BXFFGEWMCFLLNO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichloro and sulfonamide groups, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of dichloro and sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dichloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S2/c19-13-6-11-17(20)18(12-13)28(25,26)22-15-7-9-16(10-8-15)27(23,24)21-14-4-2-1-3-5-14/h6-12,14,21-22H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFFGEWMCFLLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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